5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid
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Overview
Description
5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid is a complex organic compound featuring a cyclopropyl group, a tetrahydronaphthalene moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a Simmons-Smith reagent.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the cyclopropyl-tetrahydronaphthalene intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan ring and the cyclopropyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or nucleophiles (e.g., NH₃) under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be studied for its potential interactions with various biomolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the compound.
Mechanism of Action
The mechanism by which 5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and tetrahydronaphthalene moieties can enhance binding affinity and specificity, while the furan ring can participate in various chemical reactions within the biological system.
Comparison with Similar Compounds
Similar Compounds
- 5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid methyl ester
- 5-[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of structural features. The presence of both the cyclopropyl group and the furan ring provides unique chemical reactivity and biological activity, making it a valuable compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-[cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(16-10-11-17(24-16)19(22)23)20(13-8-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,10-11,13,15H,3,5,7-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXFJMPSDSXMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(C3CC3)C(=O)C4=CC=C(O4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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